molecular formula C4H5IN2S B3029993 4-Iodo-3-methyl-1,2-thiazol-5-amine CAS No. 851049-22-4

4-Iodo-3-methyl-1,2-thiazol-5-amine

Cat. No.: B3029993
CAS No.: 851049-22-4
M. Wt: 240.07
InChI Key: LKGAGBHXQIEQPQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Iodo-3-methyl-1,2-thiazol-5-amine, like other thiazole derivatives, has a broad range of targets due to its diverse biological activities Thiazole derivatives are known to interact with various enzymes, receptors, and proteins that play crucial roles in cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit or activate enzymes, block or stimulate receptors, or interfere with the function of structural proteins .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can influence pathways related to cell cycle control, glucose utilization, and neurotransmitter synthesis . .

Pharmacokinetics

The physicochemical properties of thiazole derivatives, such as their solubility and stability, can influence their bioavailability .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors . These factors can include the physiological conditions of the body (such as pH and temperature), the presence of other substances (such as drugs or nutrients), and the specific characteristics of the target cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methyl-1,2-thiazol-5-amine typically involves the iodination of 3-methyl-1,2-thiazol-5-amine. One common method includes the reaction of 3-methyl-1,2-thiazol-5-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Properties

IUPAC Name

4-iodo-3-methyl-1,2-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGAGBHXQIEQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300987
Record name 4-Iodo-3-methyl-5-isothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851049-22-4
Record name 4-Iodo-3-methyl-5-isothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851049-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methyl-5-isothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-3-methyl-1,2-thiazol-5-amine
Reactant of Route 2
4-Iodo-3-methyl-1,2-thiazol-5-amine
Reactant of Route 3
4-Iodo-3-methyl-1,2-thiazol-5-amine
Reactant of Route 4
4-Iodo-3-methyl-1,2-thiazol-5-amine
Reactant of Route 5
4-Iodo-3-methyl-1,2-thiazol-5-amine
Reactant of Route 6
4-Iodo-3-methyl-1,2-thiazol-5-amine

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